N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
Overview
Description
N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine is a complex organic compound that features an imidazole ring, a guanidine group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine typically involves multiple steps. One common method includes the alkylation of 5-methyl-1H-imidazole with a suitable alkylating agent to introduce the thioether linkage. This is followed by the reaction with N-methylguanidine under controlled conditions to form the final product. The reaction conditions often require the use of solvents like dimethylformamide or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The guanidine group can interact with biological membranes, altering their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cimetidine: A histamine H2 receptor antagonist with a similar imidazole structure.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Uniqueness
N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and guanidine group make it particularly versatile in various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5S/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFPEAOWWDXZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220451 | |
Record name | SK&F 92408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70172-53-1 | |
Record name | SK&F 92408 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070172531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SK&F 92408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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